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Tetrabutylammonium

Dibromoiodide

Cat. No.: B108187 Get Quote

Disclaimer: Initial searches for "TBADI (tert-butyl 2-amino-4-(diethylamino)benzoate)" did not

yield significant results for applications in organic synthesis. It is presumed that "TBADI" may

be a typographical error. This document focuses on the applications of Tetrabutylammonium

Iodide (TBAI), a widely used and structurally related quaternary ammonium salt with extensive

applications in organic synthesis.

Introduction
Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt that is highly effective as a

phase-transfer catalyst (PTC) and a source of iodide ions in a variety of organic

transformations. Its lipophilic tetrabutylammonium cation can transport anions, such as iodide

or other nucleophiles, from an aqueous or solid phase into an organic phase where the

reaction with an organic substrate occurs. This property is instrumental in accelerating reaction

rates, improving yields, and enabling reactions between immiscible reactants under mild

conditions.

Application: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for the preparation of

symmetrical and unsymmetrical ethers. TBAI is particularly useful in this S(_N)2 reaction,

especially when using less reactive alkylating agents like alkyl chlorides or bromides. TBAI

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b108187?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


facilitates the reaction through two primary mechanisms: acting as a phase-transfer catalyst to

bring the alkoxide nucleophile into the organic phase, and through in situ halide exchange

(Finkelstein reaction) to convert a less reactive alkyl chloride or bromide into a more reactive

alkyl iodide.

Quantitative Data Summary
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Experimental Protocol: Synthesis of Benzyl Phenyl
Ether
This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl bromide

using TBAI as a phase-transfer catalyst under solvent-free conditions.[1]

Materials:

Phenol (0.94 g, 10 mmol)

Benzyl bromide (1.71 g, 10 mmol)

Potassium hydroxide (KOH) pellets (0.84 g, 15 mmol)

Tetrabutylammonium iodide (TBAI) (0.185 g, 0.5 mmol, 5 mol%)

Dichloromethane (for workup)
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Anhydrous sodium sulfate

Procedure:

In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine phenol (0.94 g, 10

mmol), potassium hydroxide pellets (0.84 g, 15 mmol), and TBAI (0.185 g, 0.5 mmol).

Add benzyl bromide (1.71 g, 10 mmol) to the flask.

Stir the mixture vigorously at room temperature for 4.5 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, add 20 mL of water to the reaction mixture to dissolve the

potassium bromide salt.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x

20 mL).

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate) to afford pure benzyl phenyl ether.

Diagrams
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Caption: Phase-transfer catalysis in Williamson ether synthesis.
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Caption: In situ generation of a more reactive alkyl iodide.

Application: Cyanation of Aryl Halides
The introduction of a nitrile group into an aromatic ring is a crucial transformation in the

synthesis of pharmaceuticals, agrochemicals, and materials. TBAI can be employed in the

cyanation of aryl halides, often in conjunction with a copper(I) cyanide source. In these

reactions, TBAI can act as a phase-transfer catalyst and also as a source of iodide, which can
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undergo halogen exchange with aryl bromides or chlorides to form the more reactive aryl

iodides, thereby facilitating the subsequent cyanation.

Quantitative Data Summary
Entry
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Experimental Protocol: Copper-Catalyzed Cyanation of
1-Bromonaphthalene
This protocol is adapted from procedures for the copper-catalyzed cyanation of aryl halides.

Materials:

1-Bromonaphthalene (2.07 g, 10 mmol)

Copper(I) cyanide (CuCN) (1.08 g, 12 mmol)
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Tetrabutylammonium iodide (TBAI) (0.37 g, 1 mmol, 10 mol%)

N,N-Dimethylformamide (DMF) (20 mL)

Ammonium hydroxide solution (for workup)

Diethyl ether (for workup)

Anhydrous magnesium sulfate

Procedure:

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser,

add 1-bromonaphthalene (2.07 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), and TBAI

(0.37 g, 1 mmol).

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

Heat the reaction mixture to 140 °C and stir for 24 hours. Monitor the reaction progress by

TLC or GC.

After completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into a 10% aqueous ammonium hydroxide solution (50 mL) and

stir for 30 minutes to dissolve the copper salts.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

Combine the organic layers and wash with water (30 mL) and brine (30 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield 1-cyanonaphthalene.
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Diagrams
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Caption: Experimental workflow for the cyanation of aryl halides.
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Caption: Simplified mechanism for copper-catalyzed cyanation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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